Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-3-(4-propan-2-ylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)11-4-6-12(7-5-11)13(8-15(19)20-3)17-14(18)9-16/h4-7,10,13H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBWUKVIIRBQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate typically involves multiple steps, starting with the reaction of 4-isopropylbenzene with chloroacetyl chloride to form the corresponding chloroacetyl derivative. This intermediate is then reacted with methyl 3-aminopropanoate to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, ethereal solvents.
Substitution: Nucleophiles like ammonia, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, potentially useful in drug discovery. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for further research in medicinal chemistry. Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-isopropylphenyl group in the target compound likely increases membrane permeability compared to smaller groups like chlorophenyl or methoxyphenyl .
- Reactivity: The chloroacetyl group introduces electrophilic character, enabling covalent interactions absent in amino- or hydroxy-substituted analogs .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a chloroacetyl group, an amino group, and an isopropylphenyl moiety, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
- IUPAC Name : Methyl 3-[(2-chloroacetyl)amino]-3-(4-propan-2-ylphenyl)propanoate
- Molecular Formula : C15H20ClNO3
- CAS Number : 866018-06-6
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloroacetyl group may facilitate the compound's binding to target proteins, potentially inhibiting or activating their functions. This interaction can lead to various biological responses, including anti-inflammatory and anticancer effects.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chloroacetyl compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This compound may share this mechanism, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Compounds containing chloroacetyl groups have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Chloroacetyl Derivatives :
- A study demonstrated that chloroacetyl derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.
- Anti-inflammatory Activity :
- Research conducted on related compounds indicated a reduction in inflammatory markers in animal models when treated with chloroacetyl-containing compounds.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Reported Activity |
|---|---|---|
| Methyl 3-[(2-chloroacetyl)amino]propanoate | Chloroacetyl group | Anticancer activity |
| Methyl 3-(4-methylphenyl)-2-methylpropanamide | Methyl substitution | Anti-inflammatory effects |
| Methyl 3-(2-chlorophenyl)-2-methylpropanamide | Chlorophenyl group | Cytotoxicity against tumor cells |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for synthesizing Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate, and what are their yield optimization strategies?
- Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Coupling of 4-isopropylphenyl groups to a propanoate backbone using nucleophilic substitution or Michael addition under anhydrous conditions .
- Step 2 : Chloroacetylation of the amino group using 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Optimization : Yields are improved by using polar aprotic solvents (e.g., DMF) and controlled stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 4-isopropylphenyl group (δ 1.2–1.3 ppm for isopropyl CH₃) and chloroacetyl moiety (δ 4.2–4.4 ppm for CH₂Cl) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 324.12) .
- Infrared (IR) Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data observed in enzyme inhibition assays involving this compound?
- Answer : Contradictions may arise from:
- Assay Conditions : Variations in pH (optimal range: 7.4–7.8) or ionic strength alter binding affinity. Standardize buffer systems (e.g., Tris-HCl) .
- Purity : Trace solvents (e.g., DMF) or unreacted intermediates can interfere. Validate purity via HPLC (>98%) with a C18 column (acetonitrile/water gradient) .
- Structural Analogues : Compare with derivatives (e.g., 4-chlorophenyl or fluorinated variants) to isolate structure-activity relationships (SAR) .
Q. What strategies are recommended for studying the stereochemical outcomes of reactions involving this compound?
- Answer :
- Chiral Chromatography : Use Chiralpak IC or AD-H columns to resolve enantiomers, particularly if the amino group undergoes stereoselective modifications .
- Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to confirm retention of chirality during reactions .
- X-ray Crystallography : Resolve crystal structures (e.g., P2₁ space group) to assign absolute configuration, as done for analogous methyl propanoate derivatives .
Q. How can reaction kinetics be systematically analyzed for the chloroacetylation step?
- Answer :
- In Situ Monitoring : Use FT-IR or UV-Vis spectroscopy to track the disappearance of the amine peak (e.g., λ = 280 nm) .
- Kinetic Modeling : Apply pseudo-first-order kinetics with excess chloroacetyl chloride. Calculate activation energy (Eₐ) via Arrhenius plots at 0–25°C .
- Side Reaction Mitigation : Add molecular sieves to absorb HCl byproducts, preventing acid-catalyzed ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
